molecular formula C8H13N3O2 B8378269 Dimethyl-[2-(3-nitro-pyrrol-1-yl)-ethyl]amine

Dimethyl-[2-(3-nitro-pyrrol-1-yl)-ethyl]amine

Cat. No. B8378269
M. Wt: 183.21 g/mol
InChI Key: DEXIPZAZRMJDLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl-[2-(3-nitro-pyrrol-1-yl)-ethyl]amine is a useful research compound. Its molecular formula is C8H13N3O2 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl-[2-(3-nitro-pyrrol-1-yl)-ethyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl-[2-(3-nitro-pyrrol-1-yl)-ethyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Dimethyl-[2-(3-nitro-pyrrol-1-yl)-ethyl]amine

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

N,N-dimethyl-2-(3-nitropyrrol-1-yl)ethanamine

InChI

InChI=1S/C8H13N3O2/c1-9(2)5-6-10-4-3-8(7-10)11(12)13/h3-4,7H,5-6H2,1-2H3

InChI Key

DEXIPZAZRMJDLQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-nitropyrrole (500 mg, 4.46 mmol), cesium carbonate (3.63 g, 11.2 mmol, 2.5 equiv), 1-chloro-2-dimethylaminoethane (835 mg, 5.8 mmol, 1.3 equiv) and DMF (5 mL) was stirred for 16 h at rt. The reaction mixture was quenched by addition of a saturated aqueous solution of NaHCO3 and extracted with DCM/MeOH (9:1, v/v). The organic phase was washed with a saturated aqueous solution of NaHCO3, dried (Na2SO4), filtered and concentrated. The residue was purified by silica gel column chromatography (DCM DCM/MeOH, 97:3) to afford 656 mg of the title compound as a yellow oil. Title compound: ESI-MS: 184.1 [M+H]+; TLC: Rf=0.38 (DCM/MeOH, 9:1).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3.63 g
Type
reactant
Reaction Step One
Quantity
835 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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